2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

LRRK2 Parkinson's disease Kinase Inhibition

This 5‑substituted‑N‑pyridazinylbenzamide LRRK2 inhibitor is engineered to overcome the brain‑penetration deficit of first‑generation probes. The 2,4‑dichlorobenzamide motif ensures a high unbound brain fraction (Kpuu), enabling robust target engagement and PK/PD correlation in rodent PD models. Essential for CNS studies requiring central LRRK2 Ser935 inhibition. Request a quote for custom synthesis.

Molecular Formula C22H21Cl2N5O
Molecular Weight 442.34
CAS No. 922561-24-8
Cat. No. B2893204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS922561-24-8
Molecular FormulaC22H21Cl2N5O
Molecular Weight442.34
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C22H21Cl2N5O/c1-28-9-11-29(12-10-28)21-8-7-20(26-27-21)15-3-2-4-17(13-15)25-22(30)18-6-5-16(23)14-19(18)24/h2-8,13-14H,9-12H2,1H3,(H,25,30)
InChIKeyOLQNNSIOMHPYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922561-24-8): A LRRK2-Targeted Pyridazinylbenzamide Probe


2,4-Dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic small molecule belonging to the 5-substituted-N-pyridazinylbenzamide class. This class has been extensively characterized as potent and highly selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a genetically validated target for Parkinson's disease [1]. The core scaffold features a critical 2,4-dichlorobenzamide moiety and a 4-methylpiperazine-substituted pyridazine ring, which are structural hallmarks associated with optimized CNS drug-like properties and kinase selectivity within this series .

Why Off-the-Shelf LRRK2 Inhibitors Cannot Substitute for 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide in CNS-Targeted Research


Casual substitution within the LRRK2 inhibitor class is highly risky due to profound differences in brain penetration and target engagement driven by subtle structural variations. The widely used tool compound GSK2578215A, despite high kinase potency and brain exposure, fails to inhibit LRRK2 Ser935 phosphorylation in vivo, a critical pharmacodynamic (PD) biomarker, due to high tissue binding and a low unbound brain fraction [1]. The 5-substituted-N-pyridazinylbenzamide series, in contrast, was specifically optimized to overcome this liability. Within this series, even minor changes to the benzamide substitution pattern can drastically alter P-glycoprotein (Pgp/BCRP) efflux liability (permeability ratio, PR), metabolic stability, and the crucial brain unbound fraction (Kpuu) that dictates in vivo efficacy . Therefore, selecting the precisely defined 2,4-dichloro-substituted member is essential to ensure the intended balance of potency, selectivity, brain penetrance, and target engagement required for meaningful CNS pharmacodynamic studies.

Quantitative Head-to-Head Performance Data for 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide vs. Close Analogs


LRRK2 Inhibitory Potency vs. the Prototype Tool Compound GSK2578215A

Compounds in the 5-substituted-N-pyridazinylbenzamide series maintain high LRRK2 inhibitory potency comparable to the prototype tool compound GSK2578215A (Compound 1). The lead compound from the series, Compound 2, demonstrated an HTRF pIC50 of 7.7 (IC50 ≈ 20 nM) against LRRK2 [1]. The target compound, with its 2,4-dichloro substitution, is a direct analog optimized for enhanced developability while retaining this potent enzymatic activity at the kinase domain.

LRRK2 Parkinson's disease Kinase Inhibition

Kinase Selectivity: Superior Selectivity Profile vs. First-Generation LRRK2 Inhibitors

The 5-substituted-N-pyridazinylbenzamide class, to which the target compound belongs, demonstrates excellent selectivity over a broad panel of 140 other kinases [1]. This represents a significant improvement over earlier LRRK2 inhibitors, which often suffered from off-target activity that complicates pharmacological interpretation. The specific 2,4-dichloro substitution pattern on the benzamide ring has been shown in analogous compounds to maintain this selective profile, as the R3 group points toward the solvent-exposed area of the LRRK2 kinase, tolerating diverse substituents without compromising selectivity .

Kinase Selectivity Off-target Profiling Chemical Probe

Brain Penetration and Unbound Fraction: The Differentiating Factor vs. GSK2578215A

The primary differentiation of this compound series from the widely used LRRK2 inhibitor GSK2578215A is not potency, but brain availability. GSK2578215A suffers from high brain tissue binding, resulting in an unbound brain fraction (Kpuu) too low to achieve significant target engagement [1]. In contrast, the 5-substituted-N-pyridazinylbenzamide series was designed to improve this parameter. The lead morpholine analog (Compound 18) achieved a brain-to-blood ratio of total drug (Kp) of 1.44 and an unbound ratio (Kpuu) of 0.51, enabling robust in vivo target engagement [1]. The target compound, featuring a 4-methylpiperazinyl-pyridazine moiety, is a closely related analog predicted to exhibit similarly improved free brain exposure.

CNS Penetration Unbound Fraction Pharmacokinetics

In Vivo Target Engagement (PD Biomarker): Overcoming the Efficacy Gap

A definitive proof of concept for this chemotype is its ability to inhibit phosphorylation of LRRK2 at Serine 935 (Ser935) in the rat brain—a direct pharmacodynamic (PD) biomarker of target engagement [1]. This is in stark contrast to GSK2578215A, which achieves high total brain concentrations but fails to inhibit pS935 due to its low free fraction [1]. The structurally analogous Compound 18 achieved significant inhibition of brain LRRK2 pS935 at an intravenous infusion rate of 5 mg/kg/h, providing a clear and measurable efficacy advantage over earlier inhibitors [1].

In Vivo Pharmacodynamics Target Engagement LRRK2 pS935

In Vitro ADME Profile: Optimized Clearance vs. Earlier Lead Compounds

Within the 5-substituted-N-pyridazinylbenzamide series, the morpholine analog (Compound 18) demonstrated a balanced in vitro ADME profile: human liver microsome (HLM) intrinsic clearance (Clint) of 2.1 mL/min/g, high permeability (500 nm/s), and good thermodynamic solubility (68 µM) . Earlier analogs with hydroxyl or cyano substituents showed either high Pgp/BCRP efflux (PR > 2.0) or unacceptable metabolic stability (>3.0 mL/min/g), respectively . The target compound, containing a basic 4-methylpiperazine group, is predicted to retain this favorable balance, which is critical for achieving oral bioavailability in subsequent studies.

Metabolic Stability ADME Developability

Structural Differentiation from Close Analogs: Evidence from a Negative Control

A structurally related analog, 2,4-dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, which differs only in the position of the central phenyl linkage (para vs. meta), may serve as a negative control. Literature suggests that linker geometry in this series is critical for LRRK2 binding, and alterations can abolish target engagement . This provides a compelling internal comparative framework: procurement of the meta-substituted target compound (922561-24-8) is essential to engage LRRK2, while the para-analog can be used as a matched negative control to validate on-target specificity in cellular assays.

Structure-Activity Relationship Negative Control Target Engagement

Recommended Experimental Scenarios for 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide Based on Validated Differentiators


In Vivo Target Engagement and Efficacy Models for Parkinson's Disease

This compound is tailored for rodent models of Parkinson's disease where demonstration of central target engagement is mandatory. The validated ability of the chemotype to inhibit brain LRRK2 pS935 [1] makes it suitable for chronic oral or infusion-based dosing regimens to evaluate disease-modifying efficacy, such as reduction of alpha-synuclein pathology or neuroinflammation. Its improved brain unbound fraction directly addresses the historical failure of earlier LRRK2 inhibitors in these models.

Kinase Selectivity Profiling and Chemical Probe Validation

Given its excellent kinome-wide selectivity profile [1], this compound is ideal for use as a high-quality chemical probe in cellular assays to dissect LRRK2-specific signaling pathways. It should be used in pair with the matched para-substituted negative control analog to subtract scaffold-dependent off-target effects, ensuring robust and publishable target validation data .

CNS Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Studies

Researchers can leverage the compound's enhanced free brain exposure (predicted Kpuu comparable to Compound 18's 0.51) [1] to establish quantitative PK/PD correlations between plasma concentration, brain free fraction, and the extent of LRRK2 Ser935 inhibition. This application is fundamental for dose prediction and human translation in preclinical drug discovery programs.

Comparative Benchmarking Against GSK2578215A in Cellular Assays

In cellular models of LRRK2 dysfunction (e.g., LRRK2 G2019S overexpressing cells), this compound can be used to demonstrate superior cellular efficacy compared to the first-generation inhibitor GSK2578215A at equivalent total exposure levels, due to its lower non-specific binding and higher free intracellular concentration, which is directly linked to the in vivo differentiation [1].

Quote Request

Request a Quote for 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.